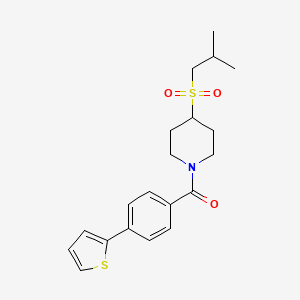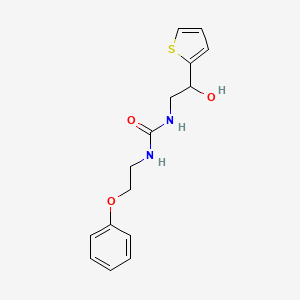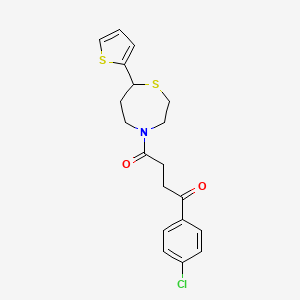![molecular formula C24H19N3O5S2 B2374774 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 326882-36-4](/img/structure/B2374774.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a compound with significant relevance in various scientific fields This compound stands out due to its complex molecular structure, which includes a benzoisoquinoline and benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multi-step reactions. These processes begin with the preparation of the benzoisoquinoline core, followed by the introduction of the benzothiazole moiety. The overall process requires specific catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions, such as temperature, pressure, and reaction time. Efficient purification techniques, like recrystallization and chromatography, are employed to ensure the compound meets the necessary standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure allows for selective modifications at different positions within the molecule.
Common Reagents and Conditions:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and the reagents used. For instance, oxidation may introduce oxygen-containing functional groups, while reduction might yield hydroxyl or amine groups.
Applications De Recherche Scientifique
Chemistry: The compound is used in developing new synthetic pathways and studying reaction mechanisms. Its complex structure makes it a valuable model in computational chemistry for exploring electronic properties and molecular interactions.
Biology: In biological research, this compound can be used to investigate cell signaling pathways and enzyme inhibition. Its interactions with biomolecules offer insights into cellular processes and the development of potential therapeutic agents.
Medicine: In medicinal chemistry, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is explored for its potential as a drug candidate. Its molecular structure is conducive to binding with specific biological targets, making it a promising lead in drug design.
Industry: The compound has applications in materials science, particularly in developing new polymers and coatings. Its stability and reactivity are advantageous in creating materials with desirable physical and chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The specific interactions at the molecular level often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the target molecules.
Comparaison Avec Des Composés Similaires
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(sulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(benzothiazol-2-yl)butanamide
Uniqueness: The presence of both the benzoisoquinoline and benzothiazole moieties distinguishes 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide from other compounds. This structural combination imparts unique chemical and biological properties, enhancing its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c1-34(31,32)15-10-11-18-19(13-15)33-24(25-18)26-20(28)9-4-12-27-22(29)16-7-2-5-14-6-3-8-17(21(14)16)23(27)30/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWXMXTSGKZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)

![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374699.png)


![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
